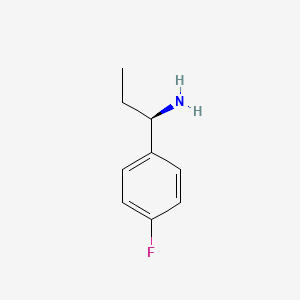

(R)-1-(4-Fluorophenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(4-Fluorophenyl)propan-1-amine” is an organic compound that belongs to the class of compounds known as amines. The “®” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable ®-propan-1-amine with a 4-fluorophenyl group. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecule consists of a three-carbon chain (propan-1-amine) with an amine group (-NH2) at one end and a 4-fluorophenyl group attached to the middle carbon. The fluorine atom in the phenyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule.Chemical Reactions Analysis

As an amine, “®-1-(4-Fluorophenyl)propan-1-amine” could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, as an amine, it would likely be a weak base. The presence of the fluorine atom could make the compound more lipophilic, which could influence its solubility in different solvents.Applications De Recherche Scientifique

Synthesis and Intermediates

- Synthesis of Optical Active Intermediates : (R)-1-(4-Methoxyphenyl)propan-2-amine, an optically active intermediate for (R,R)-formoterol, was synthesized from d-alanine, demonstrating the utility of (R)-1-(4-Fluorophenyl)propan-1-amine in the synthesis of pharmaceutical intermediates (Fan et al., 2008).

Chemical Synthesis and Reaction Studies

- Unsymmetrically Substituted Triazacyclohexanes : (R)-1-(4-Fluorophenyl)propan-1-amine can be utilized in the synthesis of unsymmetrically substituted triazacyclohexanes, showcasing its versatility in complex chemical syntheses (Latreche et al., 2010).

Biocatalysis and Pharmaceutical Interest

- Biocatalytic Properties for Chiral Amine Synthesis : Its role in the study of ω-transaminases for synthesizing chiral amines of pharmaceutical interest, such as intermediates for bronchodilators and antihypertensives, demonstrates its significance in biocatalysis (Corti et al., 2019).

Analytical Applications

- Analytical Characterization : The compound is used in analytical studies for characterizing the behavior of related substances, indicating its importance in analytical chemistry (Dybek et al., 2019).

Bioimaging and Sensor Development

- Development of Chemosensors : The synthesis of chemosensors for detecting metal ions like Cu2+ and their application in bioimaging, highlights the compound's role in the development of new diagnostic tools (Anbu et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials.

Propriétés

IUPAC Name |

(1R)-1-(4-fluorophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZFVQWUKNCKQL-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Fluorophenyl)propan-1-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)

![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)

![2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2948644.png)

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)

![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)